Nitromethane-d3

説明

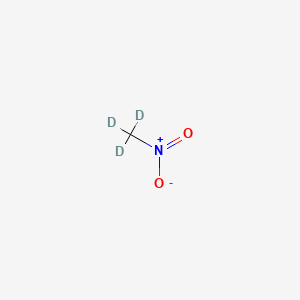

Structure

3D Structure

特性

IUPAC Name |

trideuterio(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGJENNIWJXYER-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156449 | |

| Record name | Nitro(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-32-8 | |

| Record name | Nitromethane-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitro(2H3)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitro(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitro(2H3)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Nitromethane-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physical properties of Nitromethane-d3 (Trideuteronitromethane), a deuterated isotopologue of nitromethane. It is a valuable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy and serves as a starting material in various organic syntheses.[1][2][3] The replacement of hydrogen atoms with deuterium (B1214612) alters certain physical characteristics, which are critical for its application in research and development.

Core Physical and Chemical Identifiers

This compound is a colorless, oily liquid.[1][3][4] It is classified as a flammable liquid and should be handled with appropriate safety precautions.[5][6][7]

| Identifier | Value |

| Chemical Formula | CD₃NO₂[1][8][9][10] |

| Molecular Weight | 64.06 g/mol [8][9][10][11] |

| CAS Number | 13031-32-8[1][8][9][10] |

| EC Number | 235-892-2[1][8][10] |

| InChI Key | LYGJENNIWJXYER-FIBGUPNXSA-N[1][8][12] |

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound. Data is aggregated from various chemical suppliers and databases. Note that slight variations may exist between suppliers due to differences in measurement conditions and isotopic purity.

| Property | Value | Conditions |

| Melting Point | -29 °C[1][8][10][12] / -28.4 °C[5] / -26 °C[13][14] | - |

| Boiling Point | 100 °C[8][10][12][13][14] / 101 °C[1][5] | at 760 mmHg |

| Density | 1.183 g/mL[8][9][10][12] | at 25 °C |

| 1.18 g/cm³[5] | at 25 °C | |

| 1.19 g/cm³[13][14][15] | at 20 °C | |

| Refractive Index (n_D_) | 1.3795[1][8][9][10][12] | at 20 °C |

| 1.38[13][14] | at 20 °C | |

| Flash Point | 35 °C (95 °F)[1][8] | Closed Cup |

| 36 °C[5] | at 102 kPa (Closed Cup) | |

| Vapor Pressure | 36 hPa[6][15][16] | at 20 °C |

| 35.7 mmHg[5] | at 25 °C | |

| Dynamic Viscosity | 0.62 mPa·s[1][13][14] | at 20 °C |

| Water Solubility | 104 g/L[6][15] / 117 g/L[16] | at 25 °C |

| Dipole Moment | 3.1 D[1][13][14] | - |

| Isotopic Purity | Typically ≥99 atom % D[8][10][12] | - |

| Explosive Limits | 7.1 - 63 % (v/v)[5][8][10] | - |

Experimental Protocols for Property Determination

While the specific protocols used by each data source are not explicitly detailed, the determination of these physical properties follows standardized laboratory procedures. Below are generalized methodologies for key experiments.

1. Melting and Boiling Point Determination:

-

Melting Point: Typically determined using a melting point apparatus. A small, purified sample is placed in a capillary tube and heated slowly. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.

-

Boiling Point: Standard boiling point is measured at atmospheric pressure (760 mmHg). The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, characterized by a stable temperature of the condensing vapor, is recorded as the boiling point.

2. Density Measurement:

-

Density is commonly measured using a pycnometer or a digital density meter. The mass of a precisely known volume of the substance is determined at a specific temperature (e.g., 20 °C or 25 °C). The density is then calculated by dividing the mass by the volume.

3. Refractive Index Measurement:

-

The refractive index is determined using a refractometer, often an Abbé refractometer. A drop of the liquid is placed on the prism, and light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through it. The angle of refraction is measured at a controlled temperature, providing the refractive index value.

4. Flash Point Determination:

-

The flash point is measured using a closed-cup tester (e.g., Pensky-Martens or Tag Closed-Cup apparatus). The sample is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite momentarily.

Visualized Workflow: Physical Property Characterization

The following diagram illustrates a generalized workflow for the physical characterization of a chemical substance like this compound.

Caption: Generalized workflow for chemical property analysis.

References

- 1. This compound [chemlin.org]

- 2. Nitro(2H3)methane | CH3NO2 | CID 123293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitromethane | CH3NO2 | CID 6375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitromethane - Wikipedia [en.wikipedia.org]

- 5. sds.chemdox.com [sds.chemdox.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. fishersci.com [fishersci.com]

- 8. This compound D 99atom 13031-32-8 [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. 硝基甲烷-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 11. Nitromethane-Dâ (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 12. This compound D = 99atom , TMS 1 (v/v) 13031-32-8 [sigmaaldrich.com]

- 13. science-and-fun.de [science-and-fun.de]

- 14. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 15. carlroth.com [carlroth.com]

- 16. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to Nitromethane-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Nitromethane-d3 (CD₃NO₂), an isotopically labeled form of nitromethane (B149229). This deuterated solvent is a valuable tool in a variety of scientific disciplines, particularly in nuclear magnetic resonance (NMR) spectroscopy and mechanistic studies.

Chemical Structure and Formula

This compound is the simplest of the deuterated nitroalkanes. Its structure consists of a methyl group, in which all three hydrogen atoms have been replaced by deuterium (B1214612) isotopes, attached to a nitro group.

Chemical Formula: CD₃NO₂[1][2][3][4][5][6]

Systematic IUPAC Name: trideuterio(nitro)methane[7]

Synonyms: Methane-d₃, nitro-; Perdeuterionitromethane; Trideuterionitromethane; nitro(2H₃)methane.[1]

The logical relationship between the key identifiers of this compound is illustrated in the diagram below.

Caption: Key Identifiers for this compound.

Physicochemical and Spectroscopic Data

The substitution of protium (B1232500) with deuterium atoms in the methyl group of nitromethane leads to slight alterations in its physical and spectroscopic properties compared to its non-deuterated counterpart.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 64.06 g/mol [3][4][6] |

| Appearance | Colorless liquid[1][5] |

| Density | 1.183 g/cm³ at 20 °C[2] |

| Melting Point | -29 °C[2][6] |

| Boiling Point | 100-101 °C[2][3][8] |

| Refractive Index (n_D²⁰) | 1.3795[2][5][6] |

| Flash Point | 35 °C[2][6] |

| Water Solubility | 117 g/L[5] |

Spectroscopic Data

This compound is widely used as a solvent in NMR spectroscopy. The following table summarizes its characteristic chemical shifts.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (residual) | 4.33 | Quintet | - |

| ¹³C | 62.8 | Septet | - |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the deuteration of nitromethane using deuterium oxide (heavy water) in the presence of a base. The following is a representative experimental protocol.

Materials:

-

Nitromethane (CH₃NO₂)

-

Deuterium Oxide (D₂O)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Anhydrous Ethyl Ether ((C₂H₅)₂O)

Procedure:

-

Nitromethane (1.0 eq) is dissolved in deuterium oxide (25.0 eq).

-

The mixture is refluxed for 16 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the reaction mixture is extracted twice with anhydrous ethyl ether.

-

The combined organic phases are dried over anhydrous sodium sulfate and then filtered.

-

The solvent is removed under reduced pressure to yield this compound.

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis Workflow for this compound.

Applications in Research and Development

This compound serves several critical functions in scientific research and drug development:

-

NMR Spectroscopy: Its primary application is as a solvent for NMR analysis.[1][9] The absence of proton signals from the solvent itself allows for clearer observation of the signals from the analyte of interest.

-

Mechanistic Studies: The kinetic isotope effect observed when protium is replaced by deuterium makes this compound a valuable tool for studying reaction mechanisms. By comparing the reaction rates of deuterated and non-deuterated compounds, researchers can gain insights into the rate-determining steps of a reaction.

-

Deuterated Synthesis: this compound can be used as a building block in the synthesis of more complex deuterated molecules. This is particularly relevant in the development of deuterated drugs, which can exhibit improved metabolic profiles and pharmacokinetic properties.

-

Vibrational Spectroscopy: It is also utilized in infrared (IR) and Raman spectroscopy studies to understand molecular vibrations and structures.[9]

References

- 1. EP2548859A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 5. This compound(13031-32-8) 1H NMR [m.chemicalbook.com]

- 6. science-and-fun.de [science-and-fun.de]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | ZEOTOPE [zeotope.com]

Technical Guide: Trideuteronitromethane

CAS Number: 13031-32-8

This technical guide provides comprehensive information on trideuteronitromethane (Nitromethane-d3), a deuterated isotopologue of nitromethane (B149229). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols for its application, and visualizations of relevant workflows and principles.

Chemical and Physical Properties

Trideuteronitromethane is a colorless, flammable liquid in which the three hydrogen atoms of the methyl group have been replaced with deuterium (B1214612).[1] This isotopic substitution results in a slightly higher molecular weight and density compared to its non-deuterated counterpart, while other physical properties remain largely similar.[1]

Table 1: Chemical Identifiers for Trideuteronitromethane

| Identifier | Value |

| CAS Number | 13031-32-8[1][2] |

| Molecular Formula | CD₃NO₂[1][2] |

| Molecular Weight | 64.06 g/mol |

| EC Number | 235-892-2[1][2] |

| InChI Key | LYGJENNIWJXYER-FIBGUPNXSA-N[2] |

| SMILES | [2H]C([2H])([2H])--INVALID-LINK--[O-][2] |

| Synonyms | This compound, Perdeuterionitromethane, Nitro(2H3)methane[1][2] |

Table 2: Physical Properties of Trideuteronitromethane

| Property | Value |

| Appearance | Colorless liquid[1] |

| Melting Point | -29 °C[1] |

| Boiling Point | 101 °C[1] |

| Density | 1.183 g/mL at 25 °C[1] |

| Flash Point | 35 °C (closed cup)[2] |

| Refractive Index (n20/D) | 1.3795 |

| Isotopic Purity | Typically ≥99 atom % D |

Spectroscopic Data

The spectroscopic data for trideuteronitromethane is crucial for its identification and quantification.

Table 3: Spectroscopic Data for Trideuteronitromethane

| Spectroscopic Technique | Key Observations |

| ¹H NMR | The absence of a signal around 4.33 ppm (the chemical shift for the protons in nitromethane) indicates high isotopic purity.[3][4] |

| ¹³C NMR | A signal is observed, with its chemical shift influenced by the deuterium atoms. |

| Infrared (IR) Spectroscopy | The C-D stretching vibrations appear at a lower frequency (around 2200-2050 cm⁻¹) compared to the C-H stretching vibrations (around 3000-2850 cm⁻¹) of nitromethane due to the heavier mass of deuterium.[5] |

| Mass Spectrometry (MS) | The molecular ion peak appears at m/z 64, corresponding to the increased mass due to the three deuterium atoms. |

Applications in Research and Drug Development

The primary application of trideuteronitromethane in research and drug development is as an internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and drug metabolism studies. Deuterated compounds are ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass.[6][7][8]

The Kinetic Isotope Effect in Drug Metabolism

A key principle underlying the use of deuterated compounds in drug development is the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[9] Many drug metabolism reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[10] Due to the stronger C-D bond, the metabolic rate of a deuterated drug can be significantly slower.[9][10] This can lead to improved pharmacokinetic profiles, such as increased drug half-life and reduced formation of toxic metabolites.[9][10]

Caption: The Deuterium Kinetic Isotope Effect on Drug Metabolism.

Experimental Protocol: Use of Trideuteronitromethane as an Internal Standard in LC-MS/MS

This protocol outlines the general procedure for using a deuterated compound, such as trideuteronitromethane, as an internal standard for the quantification of an analyte in a biological matrix (e.g., plasma) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials

-

Biological matrix (e.g., plasma)

-

Analyte of interest

-

Trideuteronitromethane (or other suitable deuterated internal standard) stock solution

-

Protein precipitation solvent (e.g., cold acetonitrile (B52724) with 0.1% formic acid)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure

-

Sample Preparation:

-

Pipette a known volume (e.g., 100 µL) of the biological sample into a microcentrifuge tube.[2]

-

Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard stock solution to the sample.[2]

-

Vortex briefly to mix.

-

Add a larger volume (e.g., 400 µL) of the cold protein precipitation solvent.[2]

-

Vortex vigorously for approximately 1 minute to precipitate proteins.[2]

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[2]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

The liquid chromatography step separates the analyte and internal standard from other components of the sample.

-

The mass spectrometer is set up to monitor for specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard (Multiple Reaction Monitoring - MRM).[11]

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).[2]

-

Construct a calibration curve by plotting the peak area ratio against the concentration of known calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Experimental Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Safety and Handling

Trideuteronitromethane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is classified as acutely toxic if swallowed or inhaled, and is suspected of causing cancer and damage to the unborn child. Always consult the Safety Data Sheet (SDS) before handling this compound.

Table 4: GHS Hazard Information

| Hazard Class | Category |

| Flammable Liquids | 3 |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Inhalation | 4 |

| Carcinogenicity | 2 |

| Reproductive Toxicity | 1B |

References

- 1. This compound [chemlin.org]

- 2. benchchem.com [benchchem.com]

- 3. The 1H NMR chemical shifts of nitromethane, dinitromethane, and t... | Study Prep in Pearson+ [pearson.com]

- 4. The 1 H NMR chemical shifts of nitromethane, dinitromethane, and trinitro.. [askfilo.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Use of deuterated internal standards for quantitation of T-2 and HT-2 toxins in human blood by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of Commercially Available Nitromethane-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available nitromethane-d3 (CD₃NO₂). This compound is a deuterated solvent and reagent frequently utilized in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, as a tracer in mass spectrometry, and in the synthesis of deuterated compounds. The isotopic purity of this compound is a critical parameter that can significantly impact the interpretation of experimental results. This guide summarizes the available data on isotopic purity from commercial suppliers, details the analytical methodologies used for its determination, and provides a logical workflow for its assessment.

Data on Isotopic Purity

Commercially available this compound is characterized by a high degree of isotopic enrichment. Major suppliers consistently specify a minimum isotopic purity of 99 atom % D.[1][2][3][4] This value represents the percentage of deuterium (B1214612) atoms relative to the total number of hydrogen isotopes (protium and deuterium) at the methyl position. While the overall deuterium enrichment is high, the material will contain a small population of partially deuterated and non-deuterated isotopologues (CHD₂NO₂, CH₂DNO₂, and CH₃NO₂). The precise distribution of these species is often not detailed in standard certificates of analysis.

The following table summarizes the typical isotopic purity specifications for this compound from various commercial sources.

| Supplier | Stated Isotopic Purity (atom % D) |

| Sigma-Aldrich | ≥99 |

| Cambridge Isotope Laboratories, Inc. | 99 |

| Eurisotop | 99 |

| Zeochem | Standard purity for NMR analyses |

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound primarily relies on two analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for assessing isotopic purity. Both proton (¹H) and deuterium (²H) NMR can be employed.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: A precise quantity of the this compound sample is dissolved in a deuterated solvent of high and known isotopic purity (e.g., acetone-d6 (B32918) or chloroform-d). A known amount of an internal standard with a distinct, sharp proton signal in a region free of interference may be added for quantification.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to ensure adequate signal dispersion and sensitivity.

-

Parameters: A standard ¹H NMR acquisition sequence is used. Key parameters to optimize include:

-

Pulse Angle: A 90° pulse is typically used to maximize signal intensity.

-

Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate integration. This ensures that all protons have fully relaxed between scans, making the signal integrals directly proportional to the number of nuclei.

-

Number of Scans (ns): A sufficient number of scans are acquired to achieve a high signal-to-noise ratio for the residual proton signals.

-

-

-

Data Acquisition and Processing: The Free Induction Decay (FID) is acquired and then Fourier transformed. The resulting spectrum is phased and baseline corrected.

-

Data Analysis: The integral of the residual proton signal in this compound (CHD₂NO₂) is compared to the integral of the internal standard. The concentration of the residual protio-species can then be calculated. The isotopic purity is determined by comparing the amount of the residual protonated species to the total amount of the nitromethane (B149229) sample. The residual CHD₂NO₂ signal will appear as a quintet due to coupling with the two deuterium atoms.[5]

²H NMR Spectroscopy Protocol:

-

Sample Preparation: A known concentration of the this compound sample is prepared in a suitable solvent.

-

Instrument Setup:

-

Spectrometer: An NMR spectrometer equipped with a deuterium probe is required.

-

Parameters: A standard ²H NMR acquisition sequence is used. Similar to ¹H NMR, a sufficiently long relaxation delay is critical for quantitative analysis.

-

-

Data Acquisition and Processing: The ²H NMR spectrum is acquired and processed.

-

Data Analysis: The ²H NMR spectrum will show a main signal corresponding to CD₃NO₂. The presence of any other deuterium-containing species would be indicative of impurities. The isotopic enrichment can be determined by integrating the signal of interest and comparing it to a known standard.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z), allowing for the determination of the relative abundance of different isotopologues.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

GC Separation:

-

Instrument: A gas chromatograph equipped with a suitable capillary column (e.g., a polar column for nitromethane) is used.

-

Parameters: The GC oven temperature program, injector temperature, and carrier gas flow rate are optimized to achieve good chromatographic separation of nitromethane from the solvent and any potential impurities.

-

-

MS Detection:

-

Instrument: The GC is coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). Electron ionization (EI) is a common ionization technique for this analysis.

-

Acquisition Mode: Data can be acquired in full scan mode to identify all ions or in selected ion monitoring (SIM) mode for enhanced sensitivity, targeting the molecular ions of the different isotopologues of nitromethane. The relevant m/z values to monitor are:

-

m/z 61 for CH₃NO₂ (D0)

-

m/z 62 for CH₂DNO₂ (D1)

-

m/z 63 for CHD₂NO₂ (D2)

-

m/z 64 for CD₃NO₂ (D3)

-

-

-

Data Analysis: The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum. The isotopic purity is calculated from the relative intensities of these molecular ion peaks.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for assessing the isotopic purity of this compound and a simplified representation of the analytical signaling pathway.

Caption: Workflow for the determination of isotopic purity of this compound.

Caption: Simplified signaling pathways for NMR and Mass Spectrometry analysis.

References

- 1. This compound D 99atom 13031-32-8 [sigmaaldrich.com]

- 2. Nitromethane-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-30-10 [isotope.com]

- 3. Nitromethane-Dâ (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. This compound | Eurisotop [eurisotop.com]

- 5. rototec-spintec.com [rototec-spintec.com]

An In-depth Technical Guide to the Synthesis and Preparation of Nitromethane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Nitromethane-d3 (CD₃NO₂), a deuterated isotopologue of nitromethane (B149229). This valuable compound serves as a crucial building block in the synthesis of deuterated pharmaceuticals and as a solvent in various spectroscopic analyses. This document details the most common synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as trideuteronitromethane, is a stable, non-radioactive isotopologue of nitromethane where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612) atoms. The incorporation of deuterium can significantly alter the pharmacokinetic profile of drug molecules by slowing down their metabolism, a phenomenon known as the kinetic isotope effect. This has led to a growing interest in the use of deuterated compounds in drug development to enhance therapeutic efficacy and reduce dosage frequency. Furthermore, this compound is utilized as a solvent in nuclear magnetic resonance (NMR) spectroscopy.

The primary route for the synthesis of this compound is through the isotopic exchange of nitromethane with a deuterium source, typically deuterium oxide (D₂O), under basic conditions. Phase-transfer catalysis offers an alternative approach to facilitate this exchange. This guide will explore both methods in detail.

Synthetic Methodologies

Two primary methods for the synthesis of this compound are presented: Base-Catalyzed Hydrogen-Deuterium Exchange and Phase-Transfer Catalyzed Deuteration.

Base-Catalyzed Hydrogen-Deuterium Exchange

This is the most direct and commonly employed method for the preparation of this compound. The acidic protons of the methyl group in nitromethane readily undergo exchange with deuterium atoms from D₂O in the presence of a base.

Reaction Scheme:

Figure 1: Base-catalyzed H/D exchange for this compound synthesis.

A variety of bases can be used to catalyze this reaction, including alkali metal hydroxides (e.g., NaOH, KOH), hydrides (e.g., NaH), and carbonates (e.g., K₂CO₃). The choice of base and reaction conditions can influence the yield and isotopic purity of the final product. To achieve high isotopic enrichment, it is often necessary to repeat the exchange process or use a large excess of D₂O.

Experimental Protocol:

A representative, albeit low-yielding, procedure is described in patent literature.[1] Optimization of this protocol is crucial for achieving higher yields and isotopic purity.

-

Materials:

-

Nitromethane (CH₃NO₂)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Base (e.g., sodium deuteroxide (NaOD), potassium carbonate (K₂CO₃))

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nitromethane (1.0 eq) in deuterium oxide (25.0 eq).

-

Add a catalytic amount of a suitable base (e.g., NaOD).

-

The reaction mixture is heated to reflux and maintained for 16-24 hours. To achieve higher deuteration levels, the reaction time can be extended, or the process can be repeated with fresh D₂O and base.

-

After cooling to room temperature, the mixture is extracted with anhydrous diethyl ether (2 x 20 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

-

Purification of the crude product can be achieved by fractional distillation to obtain high chemical and isotopic purity.

-

Phase-Transfer Catalyzed (PTC) Deuteration

Phase-transfer catalysis can be an effective method for carrying out the H/D exchange reaction, particularly when dealing with reactants in immiscible phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the deuteroxide ion (OD⁻) from the aqueous phase (D₂O) to the organic phase (nitromethane), where the exchange reaction occurs.

Reaction Scheme:

Figure 2: Phase-transfer catalyzed deuteration of nitromethane.

This method can offer advantages such as milder reaction conditions and potentially higher yields compared to the traditional base-catalyzed approach.

Experimental Protocol:

-

Materials:

-

Nitromethane (CH₃NO₂)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (e.g., 30% w/w)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)

-

Organic solvent (e.g., toluene, dichloromethane)

-

-

Procedure:

-

A mixture of nitromethane, D₂O, NaOD in D₂O, and a catalytic amount of the phase-transfer catalyst in a suitable organic solvent is stirred vigorously at room temperature or with gentle heating.

-

The reaction progress is monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signal of nitromethane.

-

Upon completion, the organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the resulting this compound is purified by fractional distillation.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound. It is important to note that the yield and isotopic purity are highly dependent on the specific reaction conditions and the number of exchange cycles performed.

| Method | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isotopic Purity (atom % D) | Reference |

| Base-Catalyzed H/D Exchange | Not specified | D₂O | Reflux | 16 | ~15-16 | Not specified (mixture of partially and fully deuterated) | [1] |

| Commercial Product | - | - | - | - | - | >99 | |

| Phase-Transfer Catalysis | NaOD/TBAB | Toluene/D₂O | 25-50 | 12-24 | Expected to be moderate to high | Expected to be high | General PTC knowledge |

Note: The data for the phase-transfer catalysis method is an educated estimation based on general principles, as a specific literature procedure with quantitative data for this compound was not identified in the search results.

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 3: General workflow for the synthesis and purification of this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, chemical purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence or significant reduction of the singlet at ~4.3 ppm (in CDCl₃) corresponding to the methyl protons of nitromethane confirms successful deuteration.

-

²H NMR: A singlet resonance will be observed, confirming the presence of deuterium.

-

¹³C NMR: The carbon signal will appear as a multiplet due to coupling with deuterium.

-

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool to determine the isotopic distribution and calculate the isotopic enrichment. The molecular ion peak for this compound will be observed at m/z = 64, corresponding to [CD₃NO₂]⁺. By analyzing the relative intensities of the peaks for d₀, d₁, d₂, and d₃ species, the isotopic purity can be accurately determined.

-

Infrared (IR) Spectroscopy: The C-H stretching vibrations typically observed around 2900-3000 cm⁻¹ for nitromethane will be shifted to lower wavenumbers (around 2100-2250 cm⁻¹) for the C-D bonds in this compound.

Conclusion

The synthesis of this compound is readily achievable in a laboratory setting, primarily through base-catalyzed hydrogen-deuterium exchange with D₂O. While straightforward in principle, optimizing the reaction conditions is critical to achieving high yields and, more importantly, high levels of isotopic enrichment. Phase-transfer catalysis presents a promising alternative that may offer milder conditions and improved efficiency. Careful purification by fractional distillation and thorough characterization using NMR, MS, and IR spectroscopy are essential to ensure the final product meets the stringent quality requirements for its applications in pharmaceutical research and as a high-purity NMR solvent. Further research into optimizing the presented protocols, particularly the phase-transfer catalyzed method, could lead to more efficient and scalable syntheses of this important deuterated building block.

References

An In-depth Technical Guide to the NMR Spectrum of Pure Nitromethane-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of pure nitromethane-d3 (CD₃NO₂). It is intended to serve as a detailed reference for researchers and professionals who utilize this deuterated solvent in their work, particularly in the fields of chemistry, materials science, and pharmacology. This document outlines the characteristic spectral parameters, provides detailed experimental protocols for acquiring high-quality spectra, and explains the underlying principles of the observed phenomena.

Executive Summary

This compound is a widely used solvent in NMR spectroscopy, prized for its ability to dissolve a variety of organic compounds and for its relatively simple NMR spectrum. Understanding the NMR signature of the pure solvent is crucial for distinguishing analyte signals from those of the solvent, especially when dealing with low concentration samples or for the observation of subtle spectral features. This guide presents the key ¹H, ¹³C, ²H, and ¹⁵N NMR spectral data for this compound, supported by detailed experimental methodologies and visual aids to facilitate a deeper understanding of the molecular interactions at play.

NMR Spectral Data of this compound

The NMR spectrum of this compound is characterized by signals from the residual protons in the deuterated methyl group, the carbon-13 nucleus, the deuterium (B1214612) nuclei, and the nitrogen nucleus. The quantitative data are summarized in the tables below.

Proton (¹H) and Carbon-13 (¹³C) NMR Data

The ¹H NMR spectrum of this compound is dominated by a residual signal from the -CHD₂ group, while the ¹³C NMR spectrum shows a signal for the deuterated methyl carbon.

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| ¹H | 4.33 | Quintet | ²J(H,D) = 1.9 |

| ¹³C | 62.8 | Septet | ¹J(C,D) = 21.0 |

Table 1: ¹H and ¹³C NMR spectral parameters for pure this compound.

The multiplicity of the residual proton signal arises from coupling to the two deuterium atoms (spin I=1), following the 2nI+1 rule, which results in a quintet (221+1=5). Similarly, the carbon-13 signal is split into a septet (231+1=7) by the three attached deuterium atoms.

Deuterium (²H) and Nitrogen (¹⁵N) NMR Data

The ²H NMR provides a direct observation of the deuterium nuclei, while ¹⁵N NMR gives insight into the electronic environment of the nitrogen atom.

| Nucleus | Chemical Shift (δ) [ppm] | Reference |

| ²H | ~4.33 | (Referenced to residual ¹H signal) |

| ¹⁵N | 0.0 | Nitromethane (B149229) (neat) |

Table 2: ²H and ¹⁵N NMR spectral parameters for pure this compound.

The ²H chemical shift is nearly identical to the ¹H chemical shift.[1] Nitromethane itself is the accepted primary reference standard for ¹⁵N NMR spectroscopy.[2]

Experimental Protocols

Acquiring high-quality NMR spectra of pure this compound requires careful sample preparation and the selection of appropriate acquisition parameters. The following are representative protocols for ¹H, ¹³C, ²H, and ¹⁵N NMR spectroscopy.

Sample Preparation

For the analysis of pure this compound, the liquid is used neat.

-

Sample Purity : Use high-purity this compound (≥99.5 atom % D).

-

NMR Tube : Transfer approximately 0.6 mL of neat this compound into a clean, dry 5 mm NMR tube. The sample height should be sufficient to cover the NMR probe's receiver coils (typically 4-5 cm).

-

Referencing : For ¹H and ¹³C NMR, referencing can be done internally using the known chemical shifts of the residual solvent peaks. For ¹⁵N NMR, nitromethane serves as its own reference. For ²H NMR, the spectrum is typically referenced to the residual ¹H signal of the solvent in a separate experiment or by using the known ²H chemical shift.

¹H NMR Acquisition

-

Spectrometer Frequency : 400 MHz

-

Pulse Sequence : Standard single-pulse (zg)

-

Pulse Angle : 30°

-

Spectral Width : 10 ppm

-

Acquisition Time : 4 s

-

Relaxation Delay : 2 s

-

Number of Scans : 8

¹³C NMR Acquisition

-

Spectrometer Frequency : 100 MHz

-

Pulse Sequence : Single-pulse with proton decoupling (zgpg)

-

Pulse Angle : 30°

-

Spectral Width : 200 ppm

-

Acquisition Time : 2 s

-

Relaxation Delay : 5 s

-

Number of Scans : 64

²H NMR Acquisition

-

Spectrometer Frequency : 61.4 MHz (on a 400 MHz ¹H system)

-

Pulse Sequence : Standard single-pulse (zg)

-

Pulse Angle : 90°

-

Spectral Width : 10 ppm

-

Acquisition Time : 2 s

-

Relaxation Delay : 1 s

-

Number of Scans : 16

-

Note : The spectrometer should be run in unlocked mode as there is no separate deuterated solvent for the lock system.

¹⁵N NMR Acquisition

-

Spectrometer Frequency : 40.5 MHz (on a 400 MHz ¹H system)

-

Pulse Sequence : Single-pulse with proton decoupling (zgpg)

-

Pulse Angle : 90°

-

Spectral Width : 400 ppm

-

Acquisition Time : 1 s

-

Relaxation Delay : 10 s

-

Number of Scans : 1024 or more (due to low sensitivity)

Visualization of NMR Coupling Interactions

The observed multiplicities in the ¹H and ¹³C NMR spectra of this compound are a direct result of spin-spin coupling between the nuclei. These interactions can be visualized as a logical relationship diagram.

Caption: Coupling pathways in this compound.

This diagram illustrates that the residual proton is coupled to the two deuterium nuclei over two bonds, resulting in a quintet. The carbon-13 nucleus is coupled to the three deuterium nuclei over one bond, leading to a septet.

Workflow for NMR Analysis of Pure this compound

A typical workflow for the NMR analysis of pure this compound involves several key steps from sample preparation to final data analysis.

Caption: NMR analysis workflow.

This workflow outlines the sequential steps from preparing the neat this compound sample to the final analysis of the processed NMR spectrum, including the identification of chemical shifts, multiplicities, and coupling constants.

Conclusion

The NMR spectrum of pure this compound is well-defined and understood. The characteristic chemical shifts and coupling patterns of the residual ¹H and ¹³C signals provide a clear spectral signature. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently identify the NMR signals of this compound and to set up appropriate experimental conditions for its analysis. A thorough understanding of the solvent's NMR properties is fundamental for accurate and reliable interpretation of the spectra of dissolved analytes.

References

Nitromethane-d3: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Nitromethane-d3 (CAS No. 13031-32-8). The information is compiled to ensure the safe use of this compound in laboratory and research settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor, harmful if swallowed or inhaled, and is suspected of causing cancer.[1][2][3][4]

GHS Classification:

-

Acute toxicity, Inhalation, Category 4[2]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | CD3NO2[8][9] |

| Molecular Weight | 64.06 g/mol [8][10] |

| Appearance | Liquid[1] |

| Boiling Point | 100 °C (lit.)[8][11] |

| Melting Point | -29 °C (lit.)[8] |

| Density | 1.183 g/mL at 25 °C (lit.)[8][11] |

| Vapor Pressure | 36 hPa at 20 °C[2][12] |

| Water Solubility | 104 g/L at 25 °C[2][12] |

| Refractive Index | n20/D 1.3795 (lit.)[8][11] |

Toxicological Data

The toxicological profile of this compound indicates that it is harmful if ingested or inhaled. Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis, with a possible delayed onset of 2 to 4 hours or longer.[7]

| Route of Exposure | Endpoint | Value | Species |

| Oral | LD50 | 1,478 mg/kg | Rat |

| Dermal | LD50 | >2,000 mg/kg | Rabbit |

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed methodologies for the safe handling and use of this compound are crucial to minimize risk.

Handling and Storage

-

Ventilation: Handle in a well-ventilated place.[5] Use of local exhaust ventilation is recommended.[6][12]

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2][5][7] No smoking.[2][5][7]

-

Electrostatic Discharge: Take precautionary measures against static discharge.[2][5][7] Use non-sparking tools.[5][7] Ground and bond container and receiving equipment.[5]

-

Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][5][7] Wash hands thoroughly after handling.[1][5][7]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store at room temperature away from light and moisture.[7]

Exposure Controls and Personal Protective Equipment (PPE)

| Exposure Parameter | Value |

| ACGIH TLV (TWA) | 20 ppm (Upper Respiratory Tract irritation)[7] |

| OSHA PEL (TWA) | 100 ppm (250 mg/m³)[7] |

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[5][7]

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[5][7] A face shield may also be necessary.[7]

-

Skin Protection: Wear protective gloves and clothing.[5][7] Choose body protection according to the amount and concentration of the substance at the workplace.[7]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/CEN approved respirator.[5][7]

First-Aid Measures

-

General Advice: Consult a physician and show them the safety data sheet.[3][7]

-

Inhalation: Move the person to fresh air.[5][7] If not breathing, give artificial respiration.[3][7]

-

Skin Contact: Take off immediately all contaminated clothing.[5][7] Wash off with soap and plenty of water.[5][7]

-

Eye Contact: Rinse cautiously with water for several minutes.[2] Flush eyes with water for at least 15 minutes and get medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[3][7] Rinse mouth with water.[3][5][7] Never give anything by mouth to an unconscious person.[3][5][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6][7]

-

Specific Hazards: Vapors are heavier than air and may spread along floors, forming explosive mixtures with air.[2][6] Hazardous decomposition products include carbon oxides and nitrogen oxides (NOx).[3][7]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][5][7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[5][7] Avoid breathing vapors, mist, or gas.[3][5][7] Ensure adequate ventilation.[3][5][7] Remove all sources of ignition.[3][5][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3][7] Do not let the product enter drains.[3][7]

-

Containment and Cleaning Up: Contain spillage and collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[3] Absorb with liquid-binding material (e.g., sand, diatomaceous earth, acid binders, universal binders).[2]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Incompatible Materials: Amines, strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[7]

-

Hazardous Decomposition Products: Under fire conditions, forms carbon oxides and nitrogen oxides (NOx).[7]

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: A general workflow for the safe handling of this compound.

Caption: Emergency response protocol for an accidental release of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. armar-europa.de [armar-europa.de]

- 4. sds.chemdox.com [sds.chemdox.com]

- 5. echemi.com [echemi.com]

- 6. sds.chemdox.com [sds.chemdox.com]

- 7. isotope.com [isotope.com]

- 8. 硝基甲烷-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.fr [fishersci.fr]

- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 11. This compound | 13031-32-8 [chemicalbook.com]

- 12. carlroth.com [carlroth.com]

A Guide to the Solubility of Organic Compounds in Nitromethane-d3 for Researchers and Drug Development Professionals

An in-depth technical guide on the solubility of organic compounds in deuterated nitromethane (B149229) (Nitromethane-d3), offering valuable insights for its application in research, particularly in NMR spectroscopy and organic synthesis.

This compound (CD₃NO₂), the deuterated isotopologue of nitromethane, is a polar aprotic solvent with distinct properties that make it a valuable tool in modern chemistry.[1] Its primary application lies in Nuclear Magnetic Resonance (NMR) spectroscopy, where the absence of proton signals in the solvent eliminates interference with the analysis of proton-containing analytes.[2][3] Understanding the solubility of various organic compounds in this solvent is paramount for its effective use in sample preparation for NMR analysis, as a reaction medium, and in other specialized applications.

This guide provides a comprehensive overview of the solubility of organic compounds in this compound, including quantitative data, detailed experimental protocols for solubility determination, and a discussion of the factors influencing solubility.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are very similar to those of its non-deuterated counterpart, nitromethane (CH₃NO₂).[1] This similarity allows for the extensive solubility data available for nitromethane to serve as a reliable proxy for this compound in many practical applications.

| Property | Value |

| Molecular Formula | CD₃NO₂ |

| Molar Mass | 64.06 g/mol |

| Boiling Point | 101.2 °C |

| Melting Point | -29 °C |

| Density | 1.183 g/cm³ at 20 °C[1] |

| Refractive Index | 1.3795 at 20 °C |

Quantitative Solubility Data

Precise quantitative solubility data for a wide range of organic compounds specifically in this compound is limited in publicly available literature. However, the IUPAC-NIST Solubility Data Series provides critically evaluated data for binary systems of nitromethane with various organic solvents. Given the minor isotopic effect on solubility, this data is presented here as a strong estimate for the solubility in this compound.

Solubility of Benzene (B151609) in this compound

Direct quantitative data for the solubility of benzene in this compound is available and serves as a key reference point. The system exhibits complete miscibility in the liquid phase at the temperatures studied. The following table details the solid-liquid phase diagram data.

| Temperature (°C) | Temperature (K) | Mass Fraction of Benzene | Mole Fraction of Benzene |

| -28.96 | 244.19 | 1.000 | 1.000 |

| -26.03 | 247.12 | 0.744 | 0.780 |

| -7.94 | 265.21 | 0.237 | 0.275 |

| -0.68 | 272.47 | 0.0971 | 0.116 |

| 2.07 | 275.22 | 0.0505 | 0.0609 |

| 5.45 | 278.69 | 0.000 | 0.000 |

Source: IUPAC-NIST Solubilities Database

Solubility of Various Organic Compounds in Nitromethane (as a proxy for this compound)

The following table summarizes the qualitative and, where available, quantitative solubility of various classes of organic compounds in nitromethane. This information is sourced from the IUPAC-NIST Solubility Data Series, Volume 71, which reviews 474 binary systems of nitromethane with water and organic solvents.

| Compound Class | Example Compound | Solubility in Nitromethane |

| Hydrocarbons | ||

| Alkanes | n-Hexane | Partially Miscible (forms two liquid phases at room temperature) |

| Alkenes | 1-Hexene | Partially Miscible |

| Alkynes | 1-Hexyne | Miscible |

| Aromatic | Toluene | Miscible |

| Halogenated Hydrocarbons | ||

| Chloroalkanes | Dichloromethane | Miscible |

| Bromoalkanes | Bromoform | Miscible |

| Alcohols | ||

| Primary | Methanol | Miscible |

| Ethanol | Miscible | |

| Secondary | 2-Propanol | Miscible |

| Tertiary | tert-Butanol | Miscible |

| Ketones | Acetone | Miscible |

| Cyclohexanone | Miscible | |

| Esters | Ethyl Acetate | Miscible |

| Methyl Benzoate | Miscible | |

| Ethers | Diethyl Ether | Miscible |

| Tetrahydrofuran (THF) | Miscible | |

| Nitrogen Compounds | ||

| Amines | Aniline | Miscible |

| Amides | N,N-Dimethylformamide (DMF) | Miscible |

| Nitriles | Acetonitrile | Miscible |

Disclaimer: The data presented for nitromethane is expected to be a very close approximation for this compound. However, for applications requiring high precision, experimental verification is recommended.

Experimental Protocols for Solubility Determination

For researchers and drug development professionals requiring precise solubility data of their specific compounds in this compound, direct experimental determination is often necessary. Two common and reliable methods are the Shake-Flask Method and the Cooling Curve Method.

The Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a solid in a liquid.

Principle: An excess of the solid compound is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of the finely powdered organic compound to a sealed, thermostated vessel containing a known volume or mass of this compound.

-

Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a sufficient period to ensure equilibrium is achieved (typically 24-72 hours). It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. A clear supernatant of the saturated solution should be visible. To ensure complete separation of the solid phase, the supernatant can be centrifuged and/or filtered through a membrane filter compatible with this compound.

-

Analysis: Accurately withdraw a known aliquot of the clear, saturated solution. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used (e.g., HPLC, UV-Vis spectroscopy, or GC).

-

Quantification: Determine the concentration of the compound in the diluted solution using a pre-validated analytical method with a proper calibration curve.

-

Calculation: Calculate the solubility of the compound in this compound at the specified temperature, taking into account the dilution factor. Report the solubility in units such as g/100 mL, mg/mL, or mol/L.

References

An In-depth Technical Guide to the Physicochemical Properties of Nitromethane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Nitromethane-d3 (CD3NO2), a deuterated isotopologue of nitromethane. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated solvents and compounds in their work, particularly in applications such as NMR spectroscopy, reaction mechanism studies, and as a source for deuterium (B1214612) incorporation. This guide offers a structured presentation of its molecular weight and density, accompanied by detailed experimental protocols for their determination.

Core Physicochemical Data

The essential physical and chemical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Weight | 64.06 | g/mol | |

| Density | 1.183 | g/mL | at 25 °C |

| 1.19 | g/cm³ | at 20 °C | |

| Chemical Formula | CD₃NO₂ | ||

| CAS Number | 13031-32-8 | ||

| Boiling Point | 100 - 101 | °C | |

| Melting Point | -29 | °C | |

| Refractive Index | 1.3795 | n20/D |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the molecular weight and density of this compound.

Determination of Molecular Weight by Mass Spectrometry

Objective: To accurately determine the molecular weight of this compound.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

-

Introduction of the Sample: The sample is introduced into the mass spectrometer's ion source, typically via direct injection or through a gas chromatograph (GC) for separation from any potential impurities.

-

Ionization: In the ion source, the this compound molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[1][2] This process ejects an electron from the molecule, forming a positively charged molecular ion (M+•), which is a radical cation.[1][2]

-

Acceleration: The newly formed ions are then accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are subjected to a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).[2] Lighter ions are deflected more than heavier ions.[2]

-

Detection: An electron multiplier detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z value that is not an isotopic peak corresponds to the molecular ion, providing the molecular weight of the compound.[3] For this compound, this peak would be expected at an m/z of 64.

Determination of Density by Pycnometry

Objective: To precisely measure the density of liquid this compound at a specific temperature.

Methodology: The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a specific, known volume.[4][5]

-

Cleaning and Drying: The pycnometer is thoroughly cleaned with a suitable solvent and then dried completely to ensure no residual matter affects the weight measurements.

-

Weighing the Empty Pycnometer: The mass of the clean, dry pycnometer (m₀) is accurately measured on an analytical balance.[6][7]

-

Calibration with a Reference Liquid (e.g., Distilled Water):

-

The pycnometer is filled with a reference liquid of a well-known density at a specific temperature (e.g., distilled water).

-

The filled pycnometer is placed in a thermostatic bath to bring it to the desired temperature (e.g., 25 °C).[8]

-

Any excess liquid that expands and exits through the capillary in the stopper is carefully removed.[4][5]

-

The pycnometer filled with the reference liquid is weighed (m₁).

-

The mass of the reference liquid is calculated (m_ref = m₁ - m₀).

-

The exact volume of the pycnometer (V) at that temperature is determined using the known density of the reference liquid (ρ_ref): V = m_ref / ρ_ref.

-

-

Measurement of this compound:

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The same temperature equilibration procedure is followed as with the reference liquid.

-

The pycnometer filled with this compound is weighed (m₂).

-

The mass of the this compound is calculated (m_sample = m₂ - m₀).

-

-

Calculation of Density: The density of this compound (ρ_sample) is calculated using the determined mass of the sample and the calibrated volume of the pycnometer: ρ_sample = m_sample / V.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a deuterated solvent such as this compound, ensuring its identity, purity, and key physical properties are confirmed.

Caption: Workflow for the comprehensive physicochemical characterization of this compound.

References

An In-depth Technical Guide to the Core Differences Between Nitromethane and Nitromethane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of nitromethane (B149229) (CH₃NO₂) and its deuterated isotopologue, nitromethane-d₃ (CD₃NO₂). While chemically similar, the substitution of protium (B1232500) with deuterium (B1214612) introduces significant differences in their physical, spectroscopic, and reactive properties. Understanding these distinctions is crucial for their effective application in organic synthesis, mechanistic studies, and as analytical standards in drug development.

Core Physicochemical and Spectroscopic Differences

The primary distinction between nitromethane and nitromethane-d₃ lies in the isotopic mass of hydrogen. This seemingly subtle change has cascading effects on various measurable properties, from molecular weight to vibrational frequencies and nuclear magnetic resonance.

Physical Properties

The increased mass of deuterium in nitromethane-d₃ results in a slightly higher molecular weight and density. Other physical properties, such as boiling and melting points, show minimal, though measurable, differences.

Table 1: Comparison of Physical Properties

| Property | Nitromethane (CH₃NO₂) | Nitromethane-d₃ (CD₃NO₂) |

| Molecular Formula | CH₃NO₂ | CD₃NO₂ |

| Molecular Weight | 61.04 g/mol | 64.06 g/mol |

| Density | 1.137 g/cm³ at 20°C | 1.183 g/cm³ at 20°C |

| Boiling Point | 101.2°C | ~100-101°C |

| Melting Point | -28.7°C | ~-29°C |

| Flash Point | 35°C | 35°C |

Spectroscopic Data

The most significant and practically useful differences between the two molecules are observed in their spectroscopic signatures.

In ¹H NMR, nitromethane exhibits a singlet at approximately 4.33 ppm. For nitromethane-d₃, this signal is absent due to the replacement of protons with deuterium. However, a residual signal from any incompletely deuterated species (CHD₂NO₂) may be observed as a quintet around 4.33 ppm due to coupling with deuterium.

In ¹³C NMR, the carbon in nitromethane appears at about 62.8 ppm. In nitromethane-d₃, this carbon is coupled to three deuterium atoms, resulting in a septet at a similar chemical shift.

Table 2: Comparative NMR Spectroscopic Data

| Spectrum | Nitromethane (CH₃NO₂) | Nitromethane-d₃ (CD₃NO₂) |

| ¹H NMR Chemical Shift (δ) | ~4.33 ppm (singlet) | ~4.33 ppm (quintet, residual CHD₂NO₂) |

| ¹³C NMR Chemical Shift (δ) | ~62.8 ppm | ~62.8 ppm (septet) |

The vibrational frequencies of chemical bonds are dependent on the masses of the bonded atoms. The heavier deuterium in nitromethane-d₃ leads to lower frequency C-D stretching and bending vibrations compared to the C-H vibrations in nitromethane. The N-O stretching frequencies remain largely unaffected.

Table 3: Key FT-IR Absorption Frequencies

| Vibrational Mode | Nitromethane (CH₃NO₂) | Nitromethane-d₃ (CD₃NO₂) |

| C-H/C-D Stretch | ~2960-3040 cm⁻¹ | ~2200-2300 cm⁻¹ |

| NO₂ Asymmetric Stretch | ~1550-1575 cm⁻¹ | ~1550-1575 cm⁻¹ |

| CH₃/CD₃ Deformation | ~1410-1440 cm⁻¹ | Lower frequency shift expected |

| NO₂ Symmetric Stretch | ~1370-1385 cm⁻¹ | ~1370-1385 cm⁻¹ |

In electron ionization mass spectrometry, both molecules undergo fragmentation. The molecular ion peak for nitromethane is at m/z 61. For nitromethane-d₃, the molecular ion peak is shifted to m/z 64. Key fragments also show a corresponding mass shift.

Table 4: Major Mass Spectrometry Fragments (m/z)

| Fragment | Nitromethane (CH₃NO₂) | Nitromethane-d₃ (CD₃NO₂) |

| [M]⁺ | 61 | 64 |

| [NO₂]⁺ | 46 | 46 |

| [CH₃]⁺ / [CD₃]⁺ | 15 | 18 |

| [NO]⁺ | 30 | 30 |

The Kinetic Isotope Effect: A Key Difference in Reactivity

The substitution of hydrogen with deuterium leads to a stronger C-D bond compared to the C-H bond. This results in a higher activation energy required to break the C-D bond, leading to a slower reaction rate. This phenomenon is known as the Kinetic Isotope Effect (KIE).

For reactions involving the deprotonation of nitromethane, such as the Henry reaction, the KIE is significant. The rate of deprotonation of nitromethane by a base is considerably faster than the de-deuteration of nitromethane-d₃. For the reaction with hydroxide (B78521) ion, the rate constant for nitromethane is approximately 7.6 times greater than for nitromethane-d₃.

Table 5: Kinetic Isotope Effect in the Deprotonation of Nitromethane

| Reaction | kH (Rate constant for CH₃NO₂) | kD (Rate constant for CD₃NO₂) | KIE (kH/kD) |

| Deprotonation by OH⁻ | 3.8 x 10⁻³ M⁻¹s⁻¹ | 5.0 x 10⁻⁴ M⁻¹s⁻¹ | ~7.6 |

This difference in reactivity makes nitromethane-d₃ a valuable tool for studying reaction mechanisms. If a reaction's rate is significantly slowed upon substitution with nitromethane-d₃, it provides strong evidence that the cleavage of the C-H bond is involved in the rate-determining step.

Relevance in Drug Development and Research

While nitromethane is not known to be directly involved in biological signaling pathways, it serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1][2] Its utility in the Henry reaction, which forms a carbon-carbon bond, is a cornerstone in the construction of complex molecular scaffolds found in many pharmaceuticals.[3]

Nitromethane-d₃ is particularly valuable for drug development professionals in the following applications:

-

Mechanistic Studies: As described by the Kinetic Isotope Effect, nitromethane-d₃ can be used to elucidate the mechanisms of action of enzymes and small molecule catalysts.

-

Metabolic Pathway Elucidation: The use of deuterated compounds is a well-established strategy in studying drug metabolism.[4] By incorporating a deuterated building block derived from nitromethane-d₃ into a drug candidate, researchers can track its metabolic fate using mass spectrometry. The distinct mass signature of the deuterated fragment helps in identifying metabolites.

-

Internal Standards: Due to its unique mass, nitromethane-d₃ and molecules synthesized from it are excellent internal standards for quantitative analysis in bioanalytical assays (e.g., LC-MS), ensuring accuracy and precision in determining drug concentrations in biological matrices.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of nitromethane-d₃ and its comparative analysis with nitromethane.

Synthesis of Nitromethane-d₃

This protocol is adapted from established methods involving the base-catalyzed exchange of protons with deuterium from deuterium oxide (D₂O).

Materials:

-

Nitromethane (CH₃NO₂)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add nitromethane (1.0 eq) and deuterium oxide (20-25 eq).

-

Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 16-24 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with anhydrous diethyl ether (2 x volume of nitromethane).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether under reduced pressure using a rotary evaporator to yield crude nitromethane-d₃.

-

For higher purity, the product can be distilled. The isotopic enrichment can be checked by ¹H NMR to observe the disappearance of the proton signal. The process can be repeated for higher levels of deuteration.

Comparative Spectroscopic Analysis

The following outlines the general procedures for acquiring and comparing the spectra of nitromethane and nitromethane-d₃.

-

Sample Preparation: Prepare a solution of approximately 5-10 mg of the analyte (nitromethane or nitromethane-d₃) in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 128-1024) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent signal or an internal standard (e.g., TMS). Compare the chemical shifts, multiplicities, and integrations.

-

Sample Preparation: For liquid samples, a small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment.

-

Sample Spectrum: Place the sample in the spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. Identify and compare the key vibrational frequencies.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the fragmentation patterns of nitromethane and nitromethane-d₃.

Conclusion

The key differences between nitromethane and nitromethane-d₃ stem from the isotopic substitution of hydrogen with deuterium. These differences manifest in their physical properties, spectroscopic signatures, and chemical reactivity. For researchers, scientists, and drug development professionals, these distinctions are not mere curiosities but are fundamental to the application of these molecules as synthetic building blocks, mechanistic probes, and analytical tools. A thorough understanding of these principles allows for the strategic use of nitromethane and its deuterated analogue to advance research and development in medicinal chemistry and beyond.

References

An In-depth Technical Guide to the Applications of Deuterated Nitromethane in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated nitromethane (B149229) (CD₃NO₂), a stable isotope-labeled analog of nitromethane, serves as a powerful and versatile tool across a spectrum of chemical disciplines. Its unique properties, stemming from the replacement of protium (B1232500) with deuterium (B1214612), offer profound insights into reaction mechanisms, enhance the precision of analytical techniques, and facilitate the synthesis of complex deuterated molecules. This technical guide provides a comprehensive overview of the core applications of deuterated nitromethane, with a focus on its utility in mechanistic studies, as a key reagent in synthetic chemistry, and its role as an internal standard in mass spectrometry. Detailed experimental protocols, quantitative data, and visualizations of key workflows are presented to enable researchers to effectively leverage this valuable chemical entity in their work.

Introduction

Isotopic labeling is a fundamental technique in the chemical sciences, providing an unparalleled window into the intricate dance of atoms and molecules during chemical transformations.[1] Deuterium (²H or D), a stable isotope of hydrogen, has emerged as a particularly valuable label due to its non-radioactive nature and the significant mass difference compared to protium (¹H). This mass difference gives rise to the kinetic isotope effect (KIE), a phenomenon that underpins many of the applications of deuterated compounds.[2][3]

Nitromethane (CH₃NO₂), the simplest organic nitro compound, is a polar aprotic solvent and a valuable C1 building block in organic synthesis.[4] Its deuterated counterpart, nitromethane-d₃ (CD₃NO₂), retains these fundamental properties while offering the unique advantages of isotopic labeling. This guide will delve into the multifaceted applications of deuterated nitromethane, providing the necessary technical details for its practical implementation in a research setting.

Physicochemical and Spectroscopic Properties

The substitution of hydrogen with deuterium results in subtle but measurable differences in the physicochemical and spectroscopic properties of nitromethane. These differences are crucial for its application in various analytical and experimental techniques.

Comparative Physicochemical Properties